molecular formula C16H21NO4 B11729112 Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate

Cat. No.: B11729112
M. Wt: 291.34 g/mol
InChI Key: WYXUXMWISGBQGF-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is a chemical compound with the molecular formula C16H21NO4. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted cyclohexane compounds .

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)cyclohexanecarboxylate is unique due to its cyclohexane ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective protection and deprotection of amines .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)

InChI Key

WYXUXMWISGBQGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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